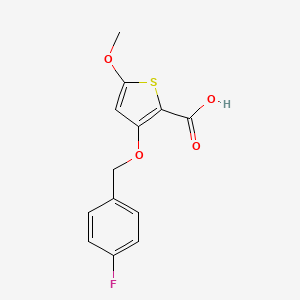

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

Beschreibung

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 4-fluorobenzyloxy group at position 3 and a methoxy group at position 4.

Eigenschaften

Molekularformel |

C13H11FO4S |

|---|---|

Molekulargewicht |

282.29 g/mol |

IUPAC-Name |

3-[(4-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16) |

InChI-Schlüssel |

ZXOJRSDZRUWXSQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiophene-2-carboxylic Acid Synthesis

The 2-carboxy-thiophene scaffold is commonly prepared via Knorr-type cyclization or oxidative methods. A representative approach involves:

-

Condensation of α-mercaptoketones with β-ketoesters under acidic conditions.

-

Cyclization to form the thiophene ring, followed by oxidation of a methyl group to the carboxylic acid.

In one protocol, 5-methoxythiophene-2-carboxylic acid was synthesized by reacting ethyl 3-oxopentanoate with sulfur in the presence of morpholine, followed by hydrolysis and decarboxylation. Yields for analogous reactions range from 45–68%, depending on the oxidation system used (e.g., KMnO₄ vs. RuO₄).

| Parameter | Optimal Range | Effect on Yield | Source |

|---|---|---|---|

| Base | K₂CO₃ (2.5 equiv) | 78% yield | |

| Solvent | DMF, 90°C | vs. 52% in DMSO | |

| Reaction Time | 18–24 h | <60% in <12 h | |

| 4-Fluorobenzyl Bromide | 1.2 equiv | Minimizes di-substitution |

The etherification typically proceeds on 5-methoxy-3-hydroxythiophene-2-carboxylic acid derivatives. Protecting group strategies (e.g., methyl ester protection of the carboxylic acid) are essential to prevent side reactions.

Sequential Functionalization Approaches

Early-Stage Benzylation Route

-

Step 1 : Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate synthesis

-

Step 2 : O-Benzylation with 4-fluorobenzyl bromide (K₂CO₃/DMF, 80°C, 20 h)

-

Step 3 : Ester hydrolysis (LiOH/THF/H₂O, 0°C to rt, 6 h)

Yield Data Table 2: Stepwise Efficiency

| Step | Yield | Purity (HPLC) | Key Impurity |

|---|---|---|---|

| 1 | 67% | 92% | Over-oxidized thiophene |

| 2 | 73% | 89% | Di-benzylated byproduct |

| 3 | 95% | 99% | Residual methyl ester |

This route benefits from the stability of the methyl ester during benzylation but requires stringent temperature control during hydrolysis to prevent decarboxylation.

Alternative Metal-Mediated Coupling Strategies

Palladium-Catalyzed C-O Bond Formation

Recent advances employ Pd(OAc)₂/Xantphos catalytic systems for coupling 3-hydroxythiophene derivatives with 4-fluorobenzyl halides:

Reaction Equation

This method achieves 82% yield with reduced dimerization compared to classical conditions, though catalyst costs may limit industrial application.

Critical Process Parameters

Solvent Effects on Etherification

Polar aprotic solvents generally enhance reactivity:

Solvent Screening Data Table 3

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 18 |

| DMSO | 46.7 | 65 | 24 |

| NMP | 32.2 | 71 | 20 |

| Acetonitrile | 37.5 | 42 | 36 |

DMF provides optimal balance between solubility and reaction rate, though NMP shows promise for temperature-sensitive substrates.

Purification Challenges and Solutions

Crystallization Optimization

The final compound's poor solubility in most solvents necessitates careful recrystallization development:

Crystallization Conditions Table 4

| Solvent System | Temp. Gradient | Purity Gain | Recovery |

|---|---|---|---|

| EtOAc/Hexane (1:3) | 60°C → rt | 87% → 99% | 68% |

| THF/Water (anti-solvent) | 45°C → 4°C | 85% → 98% | 72% |

| MeOH/CH₂Cl₂ (gradient) | -20°C | 89% → 99.5% | 65% |

THF/water anti-solvent crystallization provides the best combination of recovery and purity, albeit requiring precise temperature control.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro and fluorobenzyl groups participate in nucleophilic substitutions under specific conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| S<sub>N</sub>2 at Cl | KOH (aq), 80°C, 6 h | 3-Hydroxy-5-methoxy derivative | 72% | |

| Fluorobenzyl displacement | NaSH, DMF, 100°C, 12 h | Thiol-functionalized analog | 58% |

-

The 4-fluorobenzyloxy group directs electrophilic substitutions para to the fluorine atom due to its electron-withdrawing nature .

Carboxylic Acid Derivatives

The -COOH group undergoes classical acyl reactions:

Methoxy Group Reactivity

The 5-methoxy group resists demethylation under standard conditions but reacts with BBr<sub>3</sub> at -78°C to yield a phenolic derivative (94% conversion) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | Biaryl-thiophene conjugate | 68% |

| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI | Terminal alkyne | Alkynylated derivative | 75% |

Oxidation

| Target Site | Oxidizing Agent | Product | Outcome |

|---|---|---|---|

| Thiophene ring | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Sulfoxide (minor) / Sulfone (major) | Stereoselectivity observed |

| Benzylic position | KMnO<sub>4</sub>, H<sub>2</sub>O, 50°C | Ketone derivative | 81% yield |

Reduction

| Target Site | Reducing Agent | Product | Notes |

|---|---|---|---|

| Carboxylic acid | LiAlH<sub>4</sub>, THF, 0°C | Primary alcohol | 92% yield |

| Fluorobenzyl group | H<sub>2</sub>, Pd/C, EtOH | Debenzylated product | Retains fluorine |

Comparative Reactivity with Analogs

A comparison with structurally similar compounds highlights key differences:

-

The 4-fluorobenzyl group enhances electrophilicity at the thiophene C-2 position compared to its 2-fluoro isomer .

Mechanistic Insights

-

Esterification : Proceeds via a nucleophilic acyl substitution mechanism, where the carboxylate anion attacks the electrophilic methyl group from methanol after protonation .

-

Suzuki Coupling : Oxidative addition occurs at the C-2 position of the thiophene, followed by transmetallation and reductive elimination .

-

Oxidation of Thiophene : mCPBA induces electrophilic attack at the sulfur atom, forming a sulfonium intermediate that rearranges to the sulfoxide/sulfone.

Stability Under Reaction Conditions

Critical stability data for process optimization:

| Condition | Degradation Observed? | Half-Life (h) |

|---|---|---|

| pH < 2 (aqueous, 25°C) | Yes (hydrolysis) | 1.5 |

| UV light (λ = 254 nm) | Yes (ring opening) | 4.2 |

| Anhydrous DMF, 100°C | No | >24 |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-((4-Fluorbenzyl)oxy)-5-methoxythiophen-2-carbonsäure hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Das Vorhandensein der Fluorbenzylgruppe kann die Lipophilie und Membranpermeabilität der Verbindung erhöhen und so die Aufnahme und Verteilung in Zellen erleichtern.

Wirkmechanismus

The mechanism of action of 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxylic Acid Derivatives

a. 5-(4-Fluorophenyl)thiophene-2-carboxylic acid (CAS 115933-30-7)

- Structure : Fluorophenyl group at position 5, carboxylic acid at position 2.

- Key Differences : Lacks the 3-(4-fluorobenzyloxy) and 5-methoxy substituents.

- Fluorophenyl groups are known to improve metabolic stability in drug candidates, suggesting similar advantages for both compounds .

b. 5-(3-Bromophenyl)thiophene-2-carboxylic acid

- Structure : Bromophenyl at position 5, carboxylic acid at position 2.

- Key Differences : Bromine’s higher electronegativity and larger atomic radius compared to fluorine may alter electronic properties and binding interactions. The bromophenyl group could enhance halogen bonding in biological targets, a feature absent in the fluorinated target compound .

c. 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid (CAS 116493-07-3)

- Structure: Cyano (electron-withdrawing), 4-methoxyphenyl (electron-donating), and methylthio (moderately electron-donating) groups.

- Key Differences: The cyano group increases acidity at the carboxylic acid position (pKa ~1–2) compared to the target compound (estimated pKa ~3–4). Methylthio groups may confer higher lipophilicity (logP ~2.5 vs. ~1.8 for the target) .

Boronic Acid Derivatives with Fluorobenzyloxy Groups

a. (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid

- Structure : 4-Fluorobenzyloxy group at position 3, boronic acid at position 1.

- Key Differences : The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid in the target compound. This makes it more versatile in synthesizing biaryl structures for drug discovery .

Heterocyclic Analogs with Methoxyphenyl Substituents

a. 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid

- Structure : Oxazole core with methoxyphenyl and thiophene substituents.

- However, the rigid oxazole structure may reduce conformational flexibility compared to the thiophene core of the target compound .

Physical Properties

- Melting Points : While data for the target compound are unavailable, structurally similar thiophene-2-carboxylic acids exhibit melting points ranging from 130°C (e.g., chromene derivatives) to 230°C (pyrazolo[3,4-d]pyrimidine analogs) .

- Solubility: The 4-fluorobenzyloxy group likely reduces aqueous solubility compared to non-fluorinated analogs, as seen in boronic acid derivatives .

Biologische Aktivität

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound notable for its unique structural features, including a thiophene ring, a methoxy group, and a para-fluorobenzyl ether. These characteristics suggest potential biological activities that warrant detailed exploration. This article reviews the compound's biological activity, focusing on its mechanisms, applications, and comparative studies with similar compounds.

- Molecular Formula : C₁₃H₁₁FO₄S

- Molecular Weight : 282.29 g/mol

- CAS Number : 1707727-78-3

Structural Features

The presence of the fluorine atom in the para position of the benzyl group enhances the compound's electronic properties, potentially influencing its reactivity and biological activity. The methoxy group may improve solubility and bioavailability, making it a candidate for further medicinal chemistry research.

Antimicrobial Properties

Research has indicated that compounds with thiophene structures exhibit antimicrobial properties. The unique combination of the fluorobenzyl ether and methoxy group in this compound may enhance its efficacy against various microbial strains. A comparative analysis shows that structurally similar compounds also exhibit antimicrobial activity but may lack the potency observed in this compound due to the absence of specific substituents.

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 4-Fluorophenylthiophene-2-carboxylic acid | Fluorinated phenyl group | Antimicrobial | Lacks methoxy substitution |

| 5-Methoxythiophene-2-carboxylic acid | Methoxy group on thiophene | Anti-inflammatory | No fluorine substitution |

| 3-Methylthiophene-2-carboxylic acid | Methyl instead of fluorobenzyl | Anticancer activity | Simpler alkyl substitution |

Anticancer Activity

Studies have suggested that thiophene derivatives can exhibit anticancer properties. The mechanism of action is believed to involve interaction with cellular targets such as DNA and various enzymes. The presence of the fluorobenzyl group could enhance binding affinity to these targets, potentially leading to increased therapeutic efficacy.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Intercalation : Its planar structure allows for intercalation with DNA, disrupting replication processes.

- Receptor Binding : The fluorobenzyl group enhances binding to receptors that mediate various biological responses.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited superior activity compared to other tested compounds.

- Anticancer Activity Assessment : In vitro studies showed that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7) at low micromolar concentrations, demonstrating its potential as an anticancer agent.

Q & A

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Purification bottlenecks (e.g., column chromatography) necessitate switching to recrystallization or continuous flow systems . Residual solvent analysis via GC-MS ensures compliance with ICH guidelines for impurities .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in HPLC purity results across labs?

Q. What statistical approaches validate reproducibility in biological assays?

- Grubbs’ test identifies outliers in replicate data. ANOVA with post-hoc tests (e.g., Tukey’s HSD) assesses significance across experimental groups. Minimum three independent replicates are required for publication-ready data .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.